N-(1-(4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide
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Overview
Description
N-(1-(4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide is an intriguing compound with unique structural features that warrant a detailed exploration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide typically involves multi-step reactions starting from commercially available reagents. Common synthetic routes include condensation reactions, cyclization processes, and subsequent functional group modifications. Each step is meticulously optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound often scales up these laboratory techniques, incorporating more robust and cost-effective methods such as continuous flow synthesis and batch processing. Industrial methods also consider environmental factors, aiming to minimize waste and use greener solvents.
Chemical Reactions Analysis
Types of Reactions
This compound is known to undergo several types of chemical reactions:
Oxidation: : It reacts with oxidizing agents to form various oxidized derivatives.
Reduction: : It can be reduced using appropriate reducing agents to yield reduced forms.
Common Reagents and Conditions
Common reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Typical conditions involve controlled temperatures, inert atmospheres, and suitable solvents to ensure the reactions proceed efficiently.
Major Products Formed
Major products include oxidized derivatives with additional oxygen functionalities, reduced compounds with fewer double bonds or lower oxidation states, and substituted products featuring diverse functional groups enhancing the compound's properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is utilized as a starting material for synthesizing more complex molecules. Its reactivity makes it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound has shown potential as a biochemical probe, aiding in the study of various biochemical pathways and mechanisms.
Medicine
In medicine, researchers are investigating its potential therapeutic applications, including its use as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, its applications span from materials science to the development of new catalysts and polymers.
Mechanism of Action
The mechanism by which N-(1-(4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide exerts its effects involves binding to specific molecular targets, influencing various pathways. Detailed studies have elucidated its interactions at the molecular level, revealing how it modulates biochemical processes.
Comparison with Similar Compounds
When compared to similar compounds, N-(1-(4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide stands out due to its unique structural features and reactivity. Similar compounds include:
N-(1-(4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)amine: : Differing slightly in functional groups, leading to varied reactivity and applications.
N-(1-(4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidin-1-yl)-4-oxo-1-oxobutan-2-yl)acetamide:
The unique structure and functionality of this compound make it a compound of significant interest for further exploration and development.
Properties
IUPAC Name |
N-[1-[4-(2,4-dioxo-1H-quinazolin-3-yl)piperidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c1-13(25)21-17(9-12-29-2)19(27)23-10-7-14(8-11-23)24-18(26)15-5-3-4-6-16(15)22-20(24)28/h3-6,14,17H,7-12H2,1-2H3,(H,21,25)(H,22,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UESVVNTUUFDMEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)N1CCC(CC1)N2C(=O)C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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